molecular formula C13H18N2O2 B1627818 2-(4-Phenylpiperazin-1-YL)propanoic acid CAS No. 856929-62-9

2-(4-Phenylpiperazin-1-YL)propanoic acid

Cat. No. B1627818
CAS RN: 856929-62-9
M. Wt: 234.29 g/mol
InChI Key: PLCRBNUDHIGGBW-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C13H18N2O2 . It is also known as 1-Piperazineacetic acid, α-methyl-4-phenyl . It’s a derivative of propanoic acid, which is an antimicrobial food additive .


Synthesis Analysis

The synthesis of 2-(4-Phenylpiperazin-1-yl)propanoic acid and its derivatives has been reported in several studies. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study reported the design, molecular docking, and synthesis of six derivatives of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole .


Molecular Structure Analysis

The molecular structure of 2-(4-Phenylpiperazin-1-yl)propanoic acid can be represented by the InChI code: 1S/C13H18N2O2.ClH/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;/h1-5H,6-11H2,(H,16,17);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Phenylpiperazin-1-yl)propanoic acid include a molecular weight of 234.29 . The compound is expected to be a powder at room temperature .

Scientific Research Applications

PPARγ Agonists and Solubility Improvement

Compounds structurally related to 2-(4-Phenylpiperazin-1-yl)propanoic acid have been explored as potent and selective PPARγ agonists. For instance, modifications of the phenyl alkyl ether moiety in related structures have resulted in improved aqueous solubility, which is crucial for drug development. Specifically, the introduction of a 4-pyridyl group and a 4-methylpiperazine led to analogs with increased solubility in pH 7.4 phosphate buffer and simulated gastric fluid, highlighting the potential of such modifications in enhancing drug properties (Collins et al., 1998).

Antimicrobial Activity

Novel derivatives containing the phenylpiperazine moiety have shown significant in vitro antimicrobial activity. For example, compounds synthesized through the reductive amination of chromen-2-one with various substituted aromatic aldehydes displayed considerable antibacterial and antifungal activity, demonstrating the potential of phenylpiperazine derivatives as antimicrobial agents (Mandala et al., 2013).

Synthesis and Application in Polymer Science

Phloretic acid, a related compound, has been utilized as a renewable building block for enhancing the reactivity towards benzoxazine ring formation, demonstrating an alternative to traditional phenolation methods. This approach paves the way towards the development of materials with applications ranging from coatings to composites, leveraging the sustainability of phloretic acid (Trejo-Machin et al., 2017).

Future Directions

The future directions for 2-(4-Phenylpiperazin-1-yl)propanoic acid could involve further exploration of its derivatives for the treatment of diseases such as Alzheimer’s disease . Additionally, its anxiolytic potential could be explored further .

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11(13(16)17)14-7-9-15(10-8-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCRBNUDHIGGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589750
Record name 2-(4-Phenylpiperazin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylpiperazin-1-YL)propanoic acid

CAS RN

856929-62-9
Record name 2-(4-Phenylpiperazin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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